

# Validating Tyk2-IN-15 Efficacy in Autoimmune Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a representative investigational Tyk2 inhibitor, herein referred to as **Tyk2-IN-15**, against other known Tyk2 inhibitors in preclinical autoimmune disease models. The data presented is a composite of reported findings for potent and selective Tyk2 inhibitors to serve as a benchmark for efficacy.

## **Executive Summary**

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and a critical mediator of signaling for key cytokines implicated in the pathogenesis of numerous autoimmune diseases, including interleukin-12 (IL-12), IL-23, and Type I interferons.[1][2] Selective inhibition of Tyk2 is a promising therapeutic strategy, offering the potential for targeted immunomodulation with an improved safety profile compared to broader JAK inhibitors.[3][4] This guide evaluates the efficacy of **Tyk2-IN-15** in relevant preclinical models and compares its performance with other Tyk2 inhibitors in development.

# Data Presentation: Comparative Efficacy of Tyk2 Inhibitors

The following tables summarize the in vitro potency and in vivo efficacy of **Tyk2-IN-15** and comparable Tyk2 inhibitors in various autoimmune disease models.

Table 1: In Vitro Potency and Selectivity



| Compoun<br>d                         | Target(s) | Mechanis<br>m of<br>Action     | IC50 (nM)<br>- Tyk2     | Selectivit<br>y vs.<br>JAK1 | Selectivit<br>y vs.<br>JAK2 | Selectivit<br>y vs.<br>JAK3 |
|--------------------------------------|-----------|--------------------------------|-------------------------|-----------------------------|-----------------------------|-----------------------------|
| Tyk2-IN-15<br>(Represent<br>ative)   | Tyk2      | Allosteric<br>(JH2<br>domain)  | ~1                      | >200-fold                   | >150-fold                   | >20-fold                    |
| Deucravaci<br>tinib (BMS-<br>986165) | Tyk2      | Allosteric<br>(JH2<br>domain)  | 1.0                     | >10,000-<br>fold            | >10,000-<br>fold            | >10,000-<br>fold            |
| Zasocitinib<br>(TAK-279)             | Tyk2      | Allosteric<br>(JH2<br>domain)  | 1.2                     | High                        | High                        | High                        |
| Brepocitini<br>b (PF-<br>06700841)   | Tyk2/JAK1 | Orthosteric<br>(JH1<br>domain) | 21 (Tyk2),<br>39 (JAK1) | -                           | >10-fold                    | >10-fold                    |
| SAR-<br>20347                        | Tyk2/JAK1 | Orthosteric<br>(JH1<br>domain) | -                       | -                           | > JAK2,<br>JAK3             | > JAK2,<br>JAK3             |

Data compiled from publicly available information.

Table 2: In Vivo Efficacy in Autoimmune Disease Models



| Compound                        | Disease Model                                    | Species | Key Efficacy<br>Readout                                                           | Result                                                |
|---------------------------------|--------------------------------------------------|---------|-----------------------------------------------------------------------------------|-------------------------------------------------------|
| Tyk2-IN-15 (as<br>NDI-031407)   | IL-23-Induced<br>Psoriasis                       | Mouse   | 74% inhibition of<br>ear swelling at<br>100 mg/kg[5]                              | Dose-dependent reduction in disease severity. [5]     |
| Tyk2-IN-15 (as<br>NDI-031407)   | Imiquimod-<br>Induced<br>Psoriasis               | Mouse   | Significant reduction in psoriasis score, comparable to dexamethasone.  [5]       | Improved skin histology and reduced spleen weight.[5] |
| Tyk2-IN-15 (as<br>NDI-031407)   | CD4+CD45RBhi<br>gh Adoptive<br>Transfer (IBD)    | Mouse   | Reduction of body weight loss and improved colon histology.                       | Reduced colon<br>myeloperoxidase<br>levels.[5]        |
| Deucravacitinib<br>(BMS-986165) | Experimental Autoimmune Encephalomyeliti s (EAE) | Mouse   | Reduced clinical score, lymphoid cell infiltration, and cytokines/chemo kines.[6] | Attenuated microglial activation.[6]                  |
| SAR-20351<br>(SDC-1802)         | Spontaneous<br>Mouse Model of<br>SLE             | Mouse   | Reduction in autoantibodies.                                                      | Inhibition of IFN-<br>α, IL-6, and IL-<br>23.[7]      |

## **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and comparison.

## **Imiquimod-Induced Psoriasis Model**



- Animal Model: BALB/c mice, 8-10 weeks old.
- Induction of Psoriasis: A daily topical dose of 62.5 mg of imiquimod cream (5%) is applied to the shaved back and right ear of the mice for 5-7 consecutive days.
- Treatment: **Tyk2-IN-15** or vehicle is administered orally (p.o.) once or twice daily, starting from the first day of imiguimod application.
- Efficacy Parameters:
  - Psoriasis Area and Severity Index (PASI): Skin inflammation (erythema), scaling (desquamation), and thickness (induration) are scored daily on a scale of 0 to 4. The sum of these scores constitutes the PASI score.
  - Ear Thickness: Measured daily using a digital caliper.
  - Spleen Weight: Measured at the end of the study as an indicator of systemic inflammation.
  - Histology: Skin biopsies are collected for H&E staining to assess epidermal thickness and inflammatory cell infiltration.
  - Cytokine Analysis: Skin homogenates are analyzed for levels of pro-inflammatory cytokines such as IL-17A, IL-22, and IL-23 using ELISA or qPCR.

## Experimental Autoimmune Encephalomyelitis (EAE) Model

- Animal Model: C57BL/6 mice, 8-12 weeks old.
- Induction of EAE: Mice are immunized subcutaneously with an emulsion of Myelin
   Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
   Pertussis toxin is administered intraperitoneally on day 0 and day 2 post-immunization.
- Treatment: Prophylactic or therapeutic administration of the Tyk2 inhibitor or vehicle is initiated.
- Efficacy Parameters:



- Clinical Score: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 (no signs) to 5 (moribund).
- Body Weight: Monitored daily as an indicator of general health.
- Histopathology: Spinal cords are collected at the end of the study for histological analysis
  of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).
- Flow Cytometry: Infiltration of immune cells (CD4+ T cells, CD8+ T cells, B cells, macrophages) into the central nervous system (CNS) is quantified by flow cytometry.

# Mandatory Visualizations Signaling Pathways

Tyk2-Mediated Cytokine Signaling Pathway





Click to download full resolution via product page

Caption: Tyk2 signaling in autoimmune diseases.

#### **Experimental Workflow**



Click to download full resolution via product page

Caption: Workflow for the imiquimod-induced psoriasis model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Tyrosine kinase 2 Wikipedia [en.wikipedia.org]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]



- 5. Potent and Selective Tyk2 Inhibitor Highly Efficacious in Rodent Models of Inflammatory Bowel Disease and Psoriasis ACR Meeting Abstracts [acrabstracts.org]
- 6. Central TYK2 inhibition identifies TYK2 as a key neuroimmune modulator PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- To cite this document: BenchChem. [Validating Tyk2-IN-15 Efficacy in Autoimmune Disease Models: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136287#validating-tyk2-in-15-efficacy-in-autoimmune-disease-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com